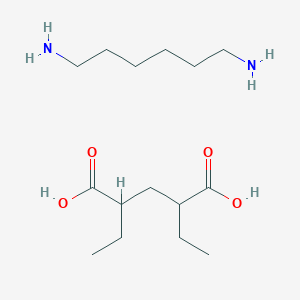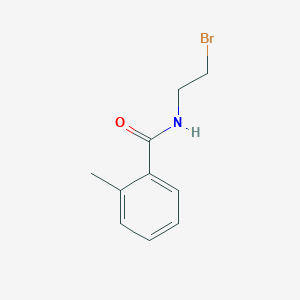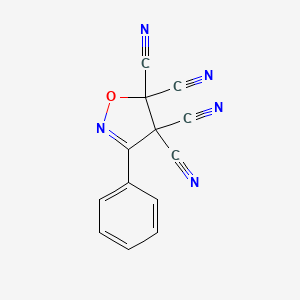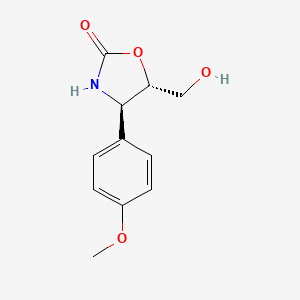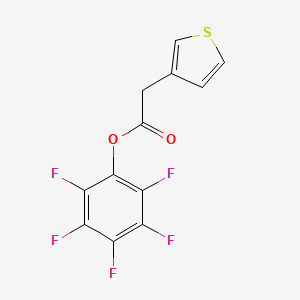![molecular formula C23H21NO3 B14239968 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one CAS No. 541549-77-3](/img/structure/B14239968.png)
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of naphthopyrans, which are known for their photochromic behavior, meaning they can change color when exposed to light. This property makes them useful in various applications, including optical lenses and other materials that require light-induced color changes.
Preparation Methods
The synthesis of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then cyclized to form the final naphthopyran structure. Industrial production methods often utilize similar synthetic routes but may involve optimizations for yield and purity, such as the use of catalysts or specific reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Scientific Research Applications
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic dye in the development of new materials with light-responsive properties.
Biology: The compound’s ability to change color under light exposure makes it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems, where light-induced changes can trigger the release of therapeutic agents.
Mechanism of Action
The photochromic behavior of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is primarily due to the reversible opening and closing of the pyran ring upon exposure to light. When exposed to UV light, the compound undergoes a structural change that results in a color change. This process involves the absorption of light energy, which excites the electrons and leads to the breaking of the pyran ring. Upon removal of the light source, the compound returns to its original structure and color .
Comparison with Similar Compounds
Similar compounds to 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one include other naphthopyrans and spiropyrans. These compounds also exhibit photochromic properties but may differ in their specific light absorption wavelengths and the speed of their color change. For example:
Spiropyrans: Known for their rapid color change and use in optical data storage.
Naphthopyrans: Often used in sunglasses and other optical applications due to their stability and range of color changes.
Chromenes: Another class of photochromic compounds with applications in light-sensitive coatings and inks.
Properties
CAS No. |
541549-77-3 |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]-2-hydroxybenzo[f]chromen-1-one |
InChI |
InChI=1S/C23H21NO3/c1-3-24(4-2)17-12-9-16(10-13-17)23-22(26)21(25)20-18-8-6-5-7-15(18)11-14-19(20)27-23/h5-14,26H,3-4H2,1-2H3 |
InChI Key |
JKMAFXMALFTHID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


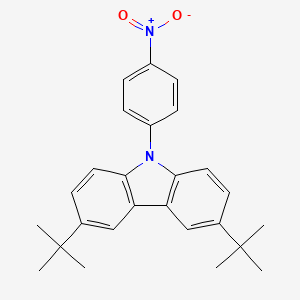
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
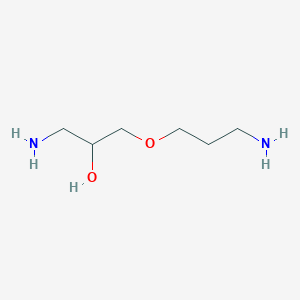
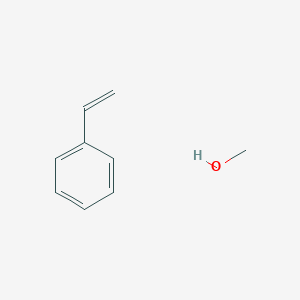
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
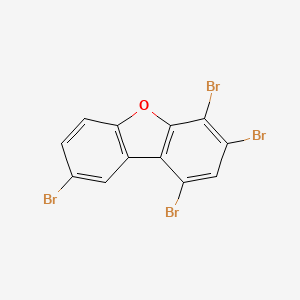
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
